3-{[(5-Methyl-2-furyl)methyl]amino}thiolane-1,1-dione
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Overview
Description
3-{[(5-Methyl-2-furyl)methyl]amino}thiolane-1,1-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiolane ring, which is a five-membered ring containing sulfur, and a furan ring, which is a five-membered aromatic ring containing oxygen. The presence of these rings contributes to the compound’s reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-Methyl-2-furyl)methyl]amino}thiolane-1,1-dione typically involves the reaction of 5-methyl-2-furylmethylamine with thiolane-1,1-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified using techniques such as recrystallization or chromatography to remove any impurities and obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-{[(5-Methyl-2-furyl)methyl]amino}thiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into thiolane derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions to achieve the desired reduction.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiolane derivatives, and various substituted compounds. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
3-{[(5-Methyl-2-furyl)methyl]amino}thiolane-1,1-dione has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in fields such as pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[(5-Methyl-2-furyl)methyl]amino}thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research, with studies focusing on its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-[4-[(2,4-Dioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic acid: Known for its use in GPR35-mediated cell signaling studies.
Diethyl malonate: A diethyl ester of malonic acid, used in the synthesis of barbiturates and other compounds.
Uniqueness
3-{[(5-Methyl-2-furyl)methyl]amino}thiolane-1,1-dione is unique due to its specific combination of a thiolane ring and a furan ring, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H15NO3S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C10H15NO3S/c1-8-2-3-10(14-8)6-11-9-4-5-15(12,13)7-9/h2-3,9,11H,4-7H2,1H3 |
InChI Key |
MPYPYHOSYQGYDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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